molecular formula C20H21BrFNO2 B2541039 1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine CAS No. 1396877-66-9

1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine

Cat. No.: B2541039
CAS No.: 1396877-66-9
M. Wt: 406.295
InChI Key: QILMQKHCJCFAHH-UHFFFAOYSA-N
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Description

1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzoyl chloride, 4-fluorobenzyl alcohol, and piperidine.

    Step 1: The first step involves the reaction of 3-bromobenzoyl chloride with piperidine to form 1-(3-bromobenzoyl)piperidine.

    Step 2: In the second step, 4-fluorobenzyl alcohol is converted to 4-fluorobenzyl chloride using thionyl chloride.

    Step 3: Finally, 1-(3-bromobenzoyl)piperidine is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Substituted derivatives with different functional groups.

    Oxidation: Oxidized products such as ketones or carboxylic acids.

    Reduction: Reduced products such as alcohols or amines.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity and affecting biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine: Similar structure with a chlorine atom instead of bromine.

    1-(3-bromobenzoyl)-4-{[(4-methylphenyl)methoxy]methyl}piperidine: Similar structure with a methyl group instead of fluorine.

    1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)ethoxy]methyl}piperidine: Similar structure with an ethoxy group instead of methoxy.

Uniqueness

1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine is unique due to the specific combination of bromine and fluorine substituents, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3-bromophenyl)-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrFNO2/c21-18-3-1-2-17(12-18)20(24)23-10-8-16(9-11-23)14-25-13-15-4-6-19(22)7-5-15/h1-7,12,16H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILMQKHCJCFAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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